2-(4-chlorophenyl)-N-(2-methoxyphenyl)azepane-1-carboxamide
Overview
Description
2-(4-chlorophenyl)-N-(2-methoxyphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives These compounds are characterized by a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-methoxyphenyl)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl Group: This step may involve nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Attachment of the 2-methoxyphenyl Group: This can be done through amide bond formation using 2-methoxybenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenol derivatives.
Reduction: Reduction reactions could target the azepane ring or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce hydrogenated azepane derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-methoxyphenyl)azepane-1-carboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxyphenyl)azepane-1-carboxamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biological processes.
Pathway Modulation: Alteration of cellular pathways through binding to key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-phenylazepane-1-carboxamide
- 2-(4-chlorophenyl)-N-(2-hydroxyphenyl)azepane-1-carboxamide
- 2-(4-bromophenyl)-N-(2-methoxyphenyl)azepane-1-carboxamide
Uniqueness
2-(4-chlorophenyl)-N-(2-methoxyphenyl)azepane-1-carboxamide is unique due to the specific combination of the 4-chlorophenyl and 2-methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can be leveraged in drug design to achieve specific therapeutic effects.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methoxyphenyl)azepane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-9-5-4-7-17(19)22-20(24)23-14-6-2-3-8-18(23)15-10-12-16(21)13-11-15/h4-5,7,9-13,18H,2-3,6,8,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFMWLAFVYIHOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCCCC2C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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